molecular formula C8H9FO B1350583 5-Fluoro-2-methylanisole CAS No. 95729-22-9

5-Fluoro-2-methylanisole

Cat. No.: B1350583
CAS No.: 95729-22-9
M. Wt: 140.15 g/mol
InChI Key: CXTIUQIZWCABPV-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid primarily used in research and industrial applications . The compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring, making it a substituted derivative of anisole.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylanisole can be synthesized through various methods. One common synthetic route involves the fluorination of 2-methylanisole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents but with enhanced safety measures and optimized reaction conditions to ensure high purity and yield. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The methoxy group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted anisoles.

    Oxidation: Formation of 5-fluoro-2-methoxybenzaldehyde or 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 5-fluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

5-Fluoro-2-methylanisole is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylanisole involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity towards biological targets. The methoxy and methyl groups contribute to the compound’s lipophilicity, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroanisole: Lacks the methyl group, resulting in different chemical and physical properties.

    4-Fluoroanisole: Similar structure but lacks the methyl group, affecting its reactivity and applications.

    2-Methylanisole: Lacks the fluorine atom, leading to different chemical behavior and uses.

Uniqueness

5-Fluoro-2-methylanisole is unique due to the combined presence of fluorine, methoxy, and methyl groups on the benzene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTIUQIZWCABPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379104
Record name 5-Fluoro-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95729-22-9
Record name 4-Fluoro-2-methoxy-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95729-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-fluoro-2-methoxy-1-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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